1-Methyl-5-(oxiran-2-yl)-1H-pyrazole
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Overview
Description
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an oxirane (epoxide) ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Methyl-5-(oxiran-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pyrazole ring may also interact with specific enzymes or receptors, modulating their activity and resulting in various physiological responses.
Comparison with Similar Compounds
- 1-Methyl-5-(oxiran-2-yl)-1H-indole
- 1-Methyl-5-(oxiran-2-yl)-1H-imidazole
Comparison: 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is unique due to the presence of both a pyrazole ring and an oxirane ring. Compared to similar compounds like 1-Methyl-5-(oxiran-2-yl)-1H-indole and 1-Methyl-5-(oxiran-2-yl)-1H-imidazole, it offers distinct reactivity and potential applications. The pyrazole ring imparts different electronic properties and biological activity compared to indole and imidazole derivatives.
Properties
IUPAC Name |
1-methyl-5-(oxiran-2-yl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-5(2-3-7-8)6-4-9-6/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUZKDWFFKAVOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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